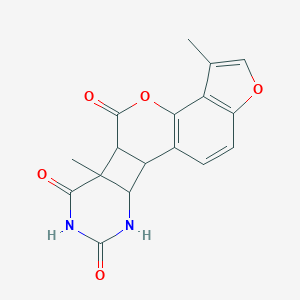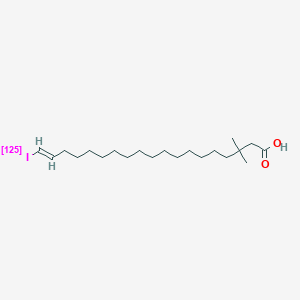
19-Iodo-3,3-dimethyl-18-nonadecenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Iodo-3,3-dimethyl-18-nonadecenoic acid, also known as IDNA, is a fatty acid derivative that has been the focus of extensive scientific research in recent years. This compound has been found to have a range of potential applications, particularly in the fields of medicine and biotechnology. In
Aplicaciones Científicas De Investigación
19-Iodo-3,3-dimethyl-18-nonadecenoic acid has been found to have a range of potential applications in scientific research. One key area of interest is in the development of new drugs and therapies. This compound has been shown to have anti-inflammatory properties, and it has been suggested that it may have potential for the treatment of conditions such as arthritis and other inflammatory diseases.
In addition, this compound has been found to have potential as an antifungal agent. Studies have shown that it is effective against a range of fungal species, including Candida albicans, which is a common cause of infections in humans.
Mecanismo De Acción
The mechanism of action of 19-Iodo-3,3-dimethyl-18-nonadecenoic acid is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have suggested that this compound may work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, it has been suggested that this compound may inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that it is able to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In addition, it has been shown to have antifungal activity, as mentioned above.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 19-Iodo-3,3-dimethyl-18-nonadecenoic acid in lab experiments is that it is relatively easy to synthesize, and it is stable under a range of conditions. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 19-Iodo-3,3-dimethyl-18-nonadecenoic acid. One area of interest is in the development of new drugs and therapies based on this compound. Another potential direction is in the study of the mechanism of action of this compound, which could lead to a better understanding of its potential applications. Finally, research could be conducted to explore the potential use of this compound in other areas, such as agriculture or environmental science.
Conclusion:
In conclusion, this compound is a compound that has shown great potential for a range of scientific research applications. Its anti-inflammatory and antifungal properties make it of particular interest in the development of new drugs and therapies. While there are some limitations to its use in lab experiments, there are also many potential future directions for research involving this compound. Overall, this compound represents an exciting area of research with many potential applications.
Métodos De Síntesis
19-Iodo-3,3-dimethyl-18-nonadecenoic acid can be synthesized through a multi-step process involving the use of various reagents and catalysts. The synthesis typically begins with the reaction of nonadecenoic acid with iodine to form 19-iodo-nonadecenoic acid. This compound is then subjected to further reactions to introduce the 3,3-dimethyl group, resulting in the formation of this compound.
Propiedades
Número CAS |
112503-86-3 |
|---|---|
Fórmula molecular |
C21H39IO2 |
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
(E)-19-(125I)iodanyl-3,3-dimethylnonadec-18-enoic acid |
InChI |
InChI=1S/C21H39IO2/c1-21(2,19-20(23)24)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-22/h16,18H,3-15,17,19H2,1-2H3,(H,23,24)/b18-16+/i22-2 |
Clave InChI |
XEVPORCYSZLLRH-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(CCCCCCCCCCCCCC/C=C/[125I])CC(=O)O |
SMILES |
CC(C)(CCCCCCCCCCCCCCC=CI)CC(=O)O |
SMILES canónico |
CC(C)(CCCCCCCCCCCCCCC=CI)CC(=O)O |
Sinónimos |
19-DMIVN 19-iodo-3,3-dimethyl-18-nonadecenoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine](/img/structure/B53014.png)
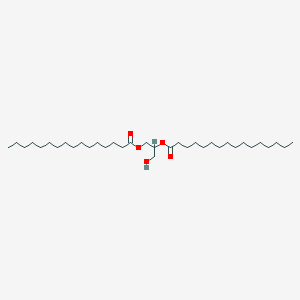
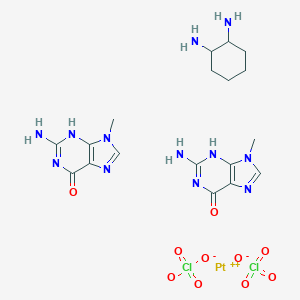
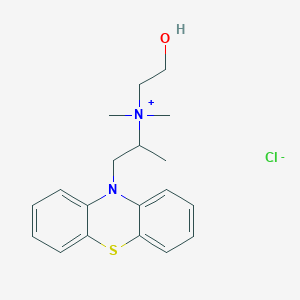


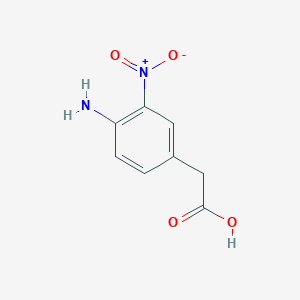

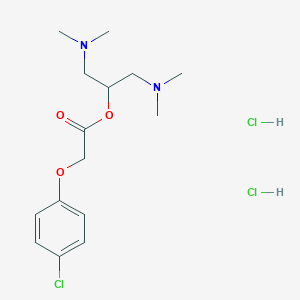
![methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate](/img/structure/B53036.png)

![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)
